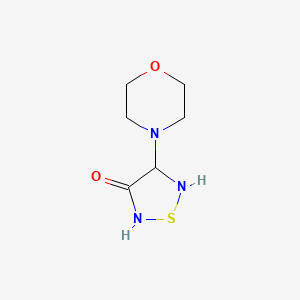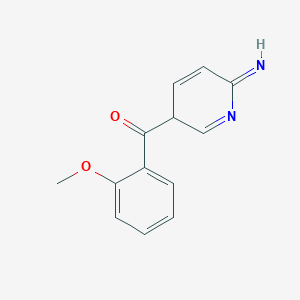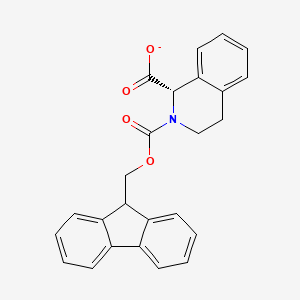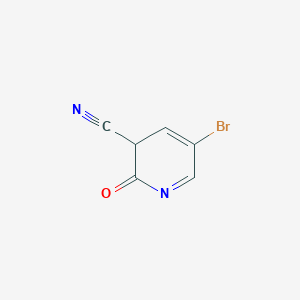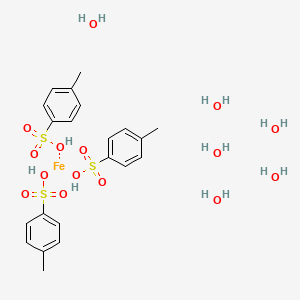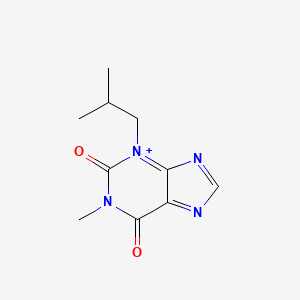![molecular formula C12H18N4O3 B12360505 Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which combines a pyridine ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes. One common method starts with the condensation of pyridine and pyrimidine derivatives. For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be synthesized from pyridine-2-carboxaldehyde and guanidine under acidic conditions . Another approach involves the use of multicomponent reactions, where pyridine, pyrimidine, and other reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For example, some derivatives have been found to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Uniqueness
Pyrido[4,3-d]pyrimidine derivatives are unique due to their specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to other pyridopyrimidine derivatives, they exhibit different reactivity patterns and biological activities, making them valuable for diverse applications .
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
tert-butyl 2-imino-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h7H,4-6H2,1-3H3,(H2,13,15,17) |
InChI Key |
LQBIZNAQMGAKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=N)NC(=O)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


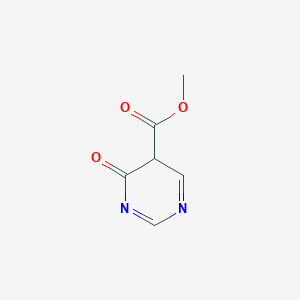
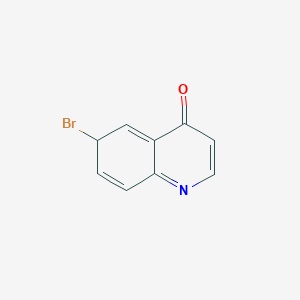
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

